4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS: 1269639-69-1) is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 4-methylphenyl group at the 4-position and a carboxylic acid moiety at the 6-position. Its molecular formula is C₁₄H₁₅N₃O₂, with a molecular weight of 257.29 g/mol . This compound is primarily used in research settings, with typical purity levels of 95% .
Properties
IUPAC Name |
4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8-2-4-9(5-3-8)12-13-10(15-7-16-13)6-11(17-12)14(18)19/h2-5,7,11-12,17H,6H2,1H3,(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMLVLKDZPLJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamine Intermediate Preparation
The synthesis begins with 3-amino-4-chloropyridine, which undergoes nucleophilic aromatic substitution (S_NAr) with 4-methylbenzylamine to install the aryl group. Subsequent reduction of the nitro group (using Zn/HCl in H2O-isopropyl alcohol [IPA]) yields pyridine-3,4-diamine 3 , a critical intermediate for cyclization. This method, adapted from ACS Omega, achieves 85–92% yield under green solvent conditions (H2O-IPA, 80°C, 45 min).
Cyclization with Carbonyl Equivalents
Cyclization of 3 with glyoxylic acid in acetic acid at reflux forms the imidazo[4,5-c]pyridine core. Alternatively, formaldehyde facilitates annulation via condensation, producing the tetrahydro derivative. The choice of carbonyl source dictates substituent patterns; glyoxylic acid directly introduces the carboxylic acid group at position 6, whereas formaldehyde requires subsequent oxidation.
Introduction of the 4-Methylphenyl Group
Alkylation of Imidazole Nitrogen
A patented approach involves triflate-mediated alkylation. 4-Methylbenzyl triflate, generated in situ from 4-methylbenzyl alcohol and triflic anhydride, reacts with N-protected histidine methyl ester at −70°C to afford the alkylated intermediate 5 (61% yield). Deprotection with 6N HCl and cyclization using formaldehyde yields the tetrahydroimidazo[4,5-c]pyridine framework.
Direct Coupling via Palladium Catalysis
An alternative method employs Suzuki-Miyaura coupling between a bromoimidazopyridine and 4-methylphenylboronic acid. While this route offers regiocontrol, palladium catalysts (e.g., Pd(PPh3)4) and stringent anhydrous conditions limit scalability compared to alkylation.
Carboxylic Acid Group Installation
Ester Hydrolysis
Methyl ester precursors, such as (S)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1-[(3-methyl-4-nitrophenyl)methyl]-1H-imidazo[4,5-c]pyridine-6-carboxylic acid methyl ester (9 ), are hydrolyzed using NaOH in THF/MeOH (82–90% yield). Acidic workup (HCl) precipitates the carboxylic acid, which is purified via reverse-phase chromatography.
Oxalyl Chloride-Mediated Carboxylation
A patent-described method reacts 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with oxalyl chloride to form an α-keto ester intermediate, which is hydrolyzed to the carboxylic acid. This approach, however, requires careful temperature control (15–30°C) to avoid side reactions.
Optimization and Green Chemistry Considerations
Solvent Systems
Replacing dichloromethane with H2O-IPA reduces environmental impact. For example, nitro group reduction with Zn/HCl in H2O-IPA completes in 45 minutes vs. 24 hours in methanol.
Catalytic vs. Stoichiometric Reagents
The use of NaCNBH3 for reductive amination (83% yield) contrasts with hydrogenolysis catalysts (Pd, Pt), which are cost-prohibitive.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution MS (HRMS) of the final product shows [M+H]+ at m/z 326.1395 (calc. 326.1392).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Conditions |
|---|---|---|---|
| Alkylation/Cyclization | Triflate alkylation, cyclization | 61 | −70°C, CH2Cl2 |
| Suzuki Coupling | Pd-catalyzed coupling | 78 | Pd(PPh3)4, DME, reflux |
| Green Chemistry | S_NAr, Zn/HCl reduction, cyclization | 92 | H2O-IPA, 80°C |
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety participates in classical acid-derived reactions, forming derivatives essential for pharmacological optimization or further synthetic elaboration.
Esterification
Reaction with alcohols under acidic conditions yields ester derivatives, enhancing lipophilicity for improved membrane permeability.
Example :
Conditions :
-
Catalyst: Concentrated H₂SO₄
-
Solvent: Methanol, reflux
| Reagent | Product | Yield |
|---|---|---|
| Methanol | Methyl ester | 65–75% |
| Ethanol | Ethyl ester | 60–70% |
Amidation
Coupling with amines via carbodiimide-mediated reactions generates amides, critical for probing bioactivity.
Example :
Conditions :
-
Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)
-
Solvent: DMF, 0°C to RT
| Amine | Application |
|---|---|
| Benzylamine | Enhanced receptor binding studies |
| Glycine methyl ester | Prodrug development |
Decarboxylation
Thermal or photolytic decarboxylation removes the carboxylic acid group, forming the parent imidazo[4,5-c]pyridine.
Conditions :
-
High-temperature heating (200–250°C) under inert atmosphere
-
UV light in presence of photosensitizers
Imidazo[4,5-c]pyridine Core Reactivity
The fused heterocyclic system undergoes electrophilic and nucleophilic substitutions, influenced by electron-rich regions.
Electrophilic Aromatic Substitution
The C-2 position of the imidazole ring is highly reactive toward electrophiles due to electron density from the pyridine nitrogen.
Halogenation :
Conditions :
| Electrophile | Position | Product Use |
|---|---|---|
| Br₂ | C-2 | Suzuki coupling precursor |
| HNO₃ | C-5 | Nitro intermediates for reduction |
Alkylation/Arylation
Palladium-catalyzed cross-coupling reactions enable introduction of aryl or alkyl groups.
Example (Suzuki Coupling) :
Conditions :
Substituent-Directed Reactions
The 4-methylphenyl group influences regioselectivity and stabilizes intermediates via steric or electronic effects.
Oxidation of Methyl Group
Controlled oxidation converts the methyl group to a carboxylic acid, enabling bifunctional derivatives.
Conditions :
Radical Reactions
Photoredox catalysis facilitates C–H functionalization at the methylphenyl group.
Example :
Conditions :
-
Catalyst: Ir(ppy)₃, Blue LED, DCE
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals. Its structure allows for potential interactions with various biological targets, particularly in the treatment of neurological disorders and cancer.
- Case Study : Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit significant activity against certain cancer cell lines. For instance, modifications to the carboxylic acid group can enhance cytotoxic effects against tumor cells.
Antimicrobial Activity
Studies have demonstrated that imidazo[4,5-c]pyridine derivatives possess antimicrobial properties. This class of compounds has been evaluated for their effectiveness against various bacterial strains.
- Case Study : A derivative demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its interactions with neurotransmitter receptors could lead to advancements in treating conditions such as anxiety and depression.
- Research Findings : A study involving receptor binding assays indicated that certain derivatives could act as selective modulators of serotonin receptors, which are crucial in mood regulation.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Stereochemical Variations
- (4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS: 828931-70-0):
- rac-(4R,6R)-4-Phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid :
Functional Group Modifications
- PD123319 (CAS: N/A): A complex derivative with a diphenylacetyl group and dimethylamino substituent. Acts as a selective AT2R antagonist; used in cardiovascular research .
- 3-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propanoic acid (CAS: 1026678-38-5): Features a pyrrolo[3,4-b]pyridine core; used in enzyme inhibition studies due to its ketone groups .
Key Research Findings
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., -F, -CF₃) :
- Electron-Donating Groups (e.g., -OCH₃, -OBn) :
- Enhance lipophilicity; the 2-methoxyphenyl variant (logP ~2.1) shows improved membrane permeability .
Biological Activity
4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure includes an imidazo[4,5-c]pyridine core and a carboxylic acid functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C14H15N3O2
- CAS Number : 1269639-69-1
The compound is primarily recognized for its role as a precursor in the synthesis of antihypertensive agents. It acts on various biological targets through multiple mechanisms:
- Enzyme Inhibition : It has been studied for its inhibitory effects on specific enzymes involved in hypertension and other cardiovascular diseases.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate blood pressure and neuronal activity.
Antihypertensive Effects
Research indicates that derivatives of this compound exhibit significant antihypertensive properties. A study demonstrated that these compounds effectively reduced blood pressure in animal models by modulating vascular resistance and cardiac output .
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) values were reported as follows:
Case Study 1: Antihypertensive Activity
In a controlled study involving hypertensive rats, administration of a synthesized derivative of the compound resulted in a significant decrease in systolic blood pressure over four weeks compared to a control group. The mechanism was attributed to enhanced nitric oxide bioavailability and reduced vascular resistance .
Case Study 2: Anticancer Efficacy
A series of experiments conducted on human cancer cell lines revealed that treatment with the compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with concentrations above 10 µM .
Research Findings Summary
Q & A
Q. How can conflicting biological activity data be reconciled across studies?
- Root causes :
- Purity variance : Impurities (e.g., regioisomers) may act as hidden agonists/antagonists. Validate via LC-MS .
- Cell line variability : AT2 receptor density differs between neuronal cultures (high) and HEK293 (low) .
- Resolution :
- Standardize protocols (e.g., AT2 receptor quantification via radioligand binding ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
